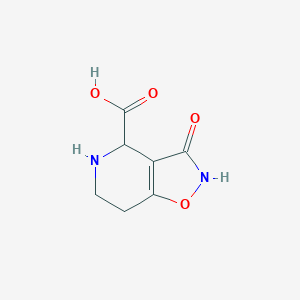

3-Hydroxy-4,5,6,7-tetrahydro-isoxazolo(4,5-c)pyridine-4-carboxylic acid

説明

“3-Hydroxy-4,5,6,7-tetrahydro-isoxazolo(4,5-c)pyridine-4-carboxylic acid” is a conformationally constrained cyclised analogue of AMPA . It has been described as causing glutamate receptor mediated excitations of spontaneously firing cat spinal interneurons in a similar fashion to AMPA .

Synthesis Analysis

The enantiomers of this compound have been prepared through chiral chromatographic resolution of (RS)-3-(carboxymethoxy)-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-5-carboxylic acid followed by a stereoconservative hydrolysis resulting in the enantiomers of the compound with high enantiomeric excess .Molecular Structure Analysis

The absolute configurations indicated by an X-ray analysis of the compound were confirmed by comparing observed and ab initio calculated electronic circular dichroism spectra and by stereoconservative synthesis of the compound from (S)-AMPA, the pharmacologically active form of AMPA .Chemical Reactions Analysis

The pharmacological effects at native and cloned (GluR1-4) AMPA receptors were shown to reside exclusively with ®-(+)-1, in striking contrast to the usual stereoselectivity trend among AMPA receptor agonists .Physical And Chemical Properties Analysis

The compound has a molecular weight of 184.14900, a density of 1.6g/cm3, and a boiling point of 413.7ºC at 760mmHg . Its molecular formula is C7H8N2O4 .科学的研究の応用

Synthesis and Applications in Drug Design :

- The scaffold of methyl 4-(diethoxymethyl)-3-(pyridin-3-yl)isoxazole-5-carboxylate aids in synthesizing highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives, demonstrating its utility in drug design (Ruano, Fajardo, & Martín, 2005).

- Synthesized compounds related to 3-Hydroxy-4,5,6,7-tetrahydro-isoxazolo(4,5-c)pyridine-4-carboxylic acid show promising anti-inflammatory properties, suggesting potential as drug candidates against the COX-2 enzyme (Dengale et al., 2021).

Neuropharmacology :

- Nipecotic acid, isoxazoles, and related compounds, including 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol, have been found to inhibit GABA uptake in rat brain slices, indicating their potential in neuropharmacological research (Krogsgaard‐Larsen & Johnston, 1975).

Antiallergic Properties :

- Certain derivatives such as 5-Oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acids show antiallergic activity, with some being significantly more potent than standard treatments (Nohara et al., 1985).

Chemical Synthesis and Structural Study :

- Isoxazolo[5,4-b]pyridin-6(7H)-ones, synthesized from novel 3,4-dihydro-2(1H)-pyridones, demonstrate high stereochemical control, revealing preferred conformations in solution, which is valuable in chemical synthesis research (Suárez et al., 2000).

Auxin Activity :

- New isoxazol [5,4-b] pyridine-3-acetic acids synthesized demonstrate promising auxin activity, important in agricultural and plant biology studies (Abignente, de Caprariis, & Stein, 1975).

Excitatory Amino Acid Receptor Studies :

- Analogs of ibotenic acid and related structures interact with central quisqualic acid receptors, which may reflect physiological glutamic acid receptors, relevant in excitatory neurotransmission research (Krogsgaard‐Larsen et al., 1985).

Synthesis of Vitamin B6 Derivatives :

- The compound's derivatives are used in synthesizing vitamin B6 derivatives, highlighting the importance of inter-molecular hydrogen bonding in pharmaceutical chemistry (Tomita, Brooks, & Metzler, 1966).

作用機序

特性

IUPAC Name |

3-oxo-4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c10-6-4-3(13-9-6)1-2-8-5(4)7(11)12/h5,8H,1-2H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBCBPNMITMFFKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1ONC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80909683 | |

| Record name | 3-Hydroxy-4,5,6,7-tetrahydro[1,2]oxazolo[4,5-c]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80909683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-4,5,6,7-tetrahydro-isoxazolo(4,5-c)pyridine-4-carboxylic acid | |

CAS RN |

105701-66-4 | |

| Record name | 3-Hydroxy-4,5,6,7-tetrahydro-isoxazolo(4,5-c)pyridine-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105701664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-4,5,6,7-tetrahydro[1,2]oxazolo[4,5-c]pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80909683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

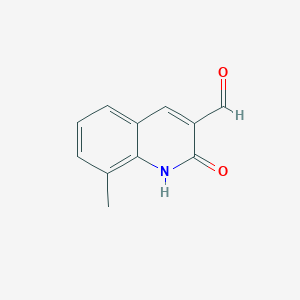

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[(anilinocarbothioyl)amino]acetate](/img/structure/B11006.png)

![4-Chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B11010.png)

![N-[(S)-[(1r)-1-{[(Benzyloxy)carbonyl]amino}-2-Phenylethyl](Hydroxy)phosphoryl]-L-Leucyl-L-Alanine](/img/structure/B11017.png)